6-(Trifluoromethylsulfinyl)pyridazine-3-carbonitrile
Description
6-(Trifluoromethylsulfinyl)pyridazine-3-carbonitrile is a heterocyclic compound featuring a pyridazine core substituted with a carbonitrile group at position 3 and a trifluoromethylsulfinyl group at position 4. The trifluoromethylsulfinyl moiety (-SO-CF₃) is a strong electron-withdrawing group, enhancing the electrophilicity of the carbonitrile group and influencing the compound’s reactivity, metabolic stability, and biological activity.
Properties
IUPAC Name |
6-(trifluoromethylsulfinyl)pyridazine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F3N3OS/c7-6(8,9)14(13)5-2-1-4(3-10)11-12-5/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNRMTXFRYDCLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C#N)S(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601210854 | |
| Record name | 6-[(Trifluoromethyl)sulfinyl]-3-pyridazinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601210854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206523-96-7 | |
| Record name | 6-[(Trifluoromethyl)sulfinyl]-3-pyridazinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206523-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[(Trifluoromethyl)sulfinyl]-3-pyridazinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601210854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of trifluoromethylsulfinyl chloride (CF3SO2Cl) as a reagent, which reacts with a pyridazine derivative under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethylsulfinyl)pyridazine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The trifluoromethylsulfinyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethylsulfinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of trifluoromethylsulfonyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted pyridazine derivatives.
Scientific Research Applications
Chemistry
-
Building Block for Synthesis :
- The compound serves as a versatile building block in organic synthesis, facilitating the construction of more complex molecules.
- It can be employed in various reactions, including nucleophilic substitutions and coupling reactions.
-
Reagent in Organic Reactions :
- It acts as a reagent in specific organic transformations, potentially improving yields and selectivity in synthetic pathways.
Biology
- Antimicrobial Activity :
- Research indicates that 6-(Trifluoromethylsulfinyl)pyridazine-3-carbonitrile exhibits significant antimicrobial properties against various bacterial strains, including Pseudomonas aeruginosa.
- Case Study : A study demonstrated that derivatives of this compound inhibited biofilm formation and reduced virulence factors in resistant bacterial strains.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antimicrobial against Pseudomonas aeruginosa | |
| Ruthenium Complexes | Anti-biofilm activity |
- Anticancer Properties :
- The compound has been investigated for its potential to inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth.
- Research Findings : In vitro studies have shown promising results in modulating signaling pathways related to cell growth and apoptosis.
Industrial Applications
- Development of New Materials :
- The compound is utilized in the development of materials with unique properties such as high thermal stability and resistance to chemical degradation.
- Agricultural Uses :
- It has potential applications as an insecticide due to its effectiveness against various pests, suggesting its role in sustainable agriculture practices.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethylsulfinyl)pyridazine-3-carbonitrile involves its interaction with specific molecular targets. The trifluoromethylsulfinyl group can enhance the compound’s lipophilicity and stability, allowing it to interact effectively with biological membranes and enzymes. The carbonitrile group can participate in hydrogen bonding and other interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituents, highlighting differences in electronic properties, applications, and biological activity:
Key Observations:
- Electron-Withdrawing Effects : The trifluoromethylsulfinyl group in the target compound confers greater electrophilicity to the carbonitrile group compared to phenyl or ethylsulfinyl substituents. This enhances reactivity with nucleophiles (e.g., glutathione), impacting metabolic pathways .
- Biological Activity : Compounds with -SO-CF₃ (e.g., fipronil) exhibit potent pesticidal activity by targeting GABA receptors, while pyridazine derivatives with aryl groups (e.g., 6-phenyl) are explored as enzyme inhibitors .
- Metabolic Stability : Ethiprole’s ethylsulfinyl group reduces environmental persistence compared to fipronil’s -SO-CF₃, highlighting the trade-off between efficacy and ecological safety .
Pharmacological and Toxicological Profiles
- This compound: Predicted to share metabolic pathways with fipronil, forming sulfone derivatives via oxidation.
- Pyridazine-3-carbonitrile Derivatives : Substitutions at position 6 significantly influence toxicity. For example, 6-(4-methoxyphenyl)pyridazine-3-carbonitrile shows lower acute toxicity in microsomal assays compared to fluorophenyl analogs due to reduced electrophilicity .
Biological Activity
6-(Trifluoromethylsulfinyl)pyridazine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C7H4F3N3O2S
- Molecular Weight : 239.19 g/mol
The presence of the trifluoromethylsulfinyl group is notable for its impact on the compound's lipophilicity and reactivity, which are critical for biological interactions.
This compound exhibits its biological activity through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Protein-Ligand Interactions : It interacts with various proteins, modulating their activity and potentially leading to therapeutic effects in disease models.
- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, reducing oxidative stress in cells.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
-
Anticancer Activity :
A study evaluated the antiproliferative effects of this compound on various cancer cell lines. The compound demonstrated significant inhibition of cell growth, with IC50 values comparable to established chemotherapeutics. This suggests its potential as a lead compound for cancer therapy. -
Anti-inflammatory Effects :
Research focused on the compound's ability to suppress glial activation in neuroinflammatory models. It was found to selectively inhibit IL-1 beta and nitric oxide production without affecting beneficial glial functions, indicating a dual role in modulating inflammation while preserving neuroprotection . -
Antimicrobial Properties :
In vitro assays revealed that this compound possesses antimicrobial activity against several pathogenic bacteria, highlighting its potential use in treating infections .
Q & A
Q. What are the established synthetic routes for 6-(Trifluoromethylsulfinyl)pyridazine-3-carbonitrile?
The synthesis typically involves halogenation, nucleophilic substitution, and oxidation steps. A validated three-step approach includes:
Halogenation : Reacting 6-chloro-3-cyanopyridazine with trifluoromethylthiolate (e.g., using AgSCF₃ or CuSCF₃ under anhydrous conditions).
Sulfoxide Formation : Oxidation of the trifluoromethylthio intermediate with mCPBA (meta-chloroperbenzoic acid) to introduce the sulfinyl group.
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
Q. Key reagents :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | AgSCF₃, DMF, 80°C | 65–70 |
| 2 | mCPBA, CH₂Cl₂, 0°C→RT | 85–90 |
Q. How is the compound characterized structurally?
Standard characterization includes:
- NMR Spectroscopy : ¹⁹F NMR to confirm trifluoromethylsulfinyl group (–SO–CF₃) resonance (δ −45 to −50 ppm).
- HRMS : Accurate mass analysis (e.g., ESI-HRMS with <2 ppm error) to verify molecular formula.
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and sulfoxide configuration .
Advanced Research Questions
Q. How can synthetic routes be optimized for improved yield and scalability?
Critical factors include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or sulfolane) enhance trifluoromethylthiolate reactivity .
- Catalyst Screening : Transition metals (Cu, Pd) or Lewis acids (e.g., Zn(OTf)₂) can accelerate substitution steps.
- Oxidation Control : Use of milder oxidants (e.g., H₂O₂ in acetic acid) to minimize over-oxidation to sulfone derivatives .
Q. Example optimization data :
| Parameter | Baseline | Optimized |
|---|---|---|
| Reaction Time | 24 h | 12 h |
| Solvent | CH₃CN | Sulfolane |
| Yield | 65% | 78% |
Q. What strategies address discrepancies in reported biological activities?
Contradictions in bioactivity data (e.g., IC₅₀ variations) may arise from:
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer pH affecting solubility.
- Impurity Profiles : Residual solvents (DMF, THF) or byproducts (e.g., sulfones) interfering with assays.
- Structural Confirmation : Re-evaluate stereochemistry via chiral HPLC or vibrational circular dichroism (VCD) to rule out enantiomeric impurities .
Q. How do structural modifications influence target selectivity?
Systematic SAR studies reveal:
-
Trifluoromethylsulfinyl Group : Critical for hydrophobic interactions with ATP-binding pockets (e.g., kinase targets).
-
Pyridazine Core : Nitrile substitution at C3 enhances π-stacking with aromatic residues in enzymes.
-
Analog Comparisons :
Analog Target Affinity (Kd, nM) Selectivity Ratio (Kinase A/B) 6-CF₃-SO-pyridazine-3-CN 12 ± 2 15:1 6-CF₃-SO₂-pyridazine-3-CN 45 ± 5 3:1 6-Cl-pyridazine-3-CN >1000 1:1
Computational docking (AutoDock Vina) can predict substituent effects on binding .
Q. What methodologies are used to study interactions with biological targets?
- Surface Plasmon Resonance (SPR) : Real-time kinetics for binding affinity (ka/kd measurements).
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS).
- Cryo-EM : Resolves compound-enzyme complexes at near-atomic resolution (e.g., with kinases or GPCRs) .
Q. How are stability and reactivity under physiological conditions assessed?
- pH Stability Studies : Incubate the compound in buffers (pH 4–9) and monitor degradation via LC-MS.
- Metabolic Stability : Use liver microsomes (human/rat) to identify CYP450-mediated oxidation pathways.
- Reactivity with Thiols : Test against glutathione (GSH) to evaluate potential off-target effects .
Q. What computational tools predict synthetic feasibility and bioactivity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
